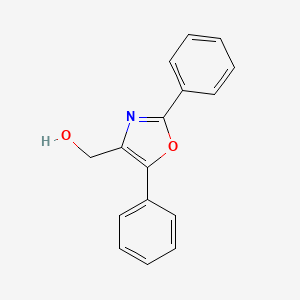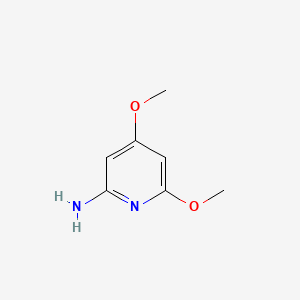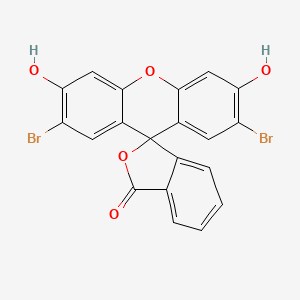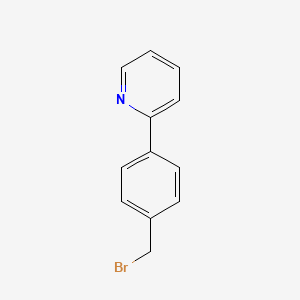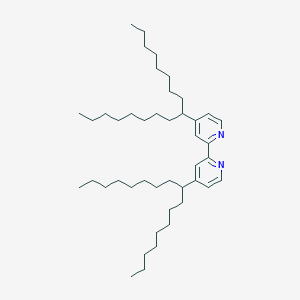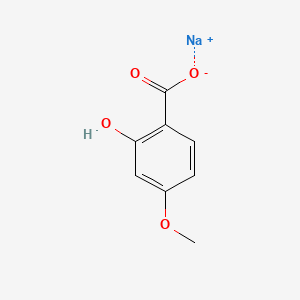
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis and Catalysis
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate has been recognized for its role in organic synthesis, particularly due to its electron-withdrawing effects which are beneficial in various chemical transformations. Research highlights its utility as an intermediate in transition metal-catalyzed reactions, showcasing its effectiveness in processes like Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions. The compound's use extends beyond common triflates, offering advantages in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).
Biochemical Applications and Mutagen Suppression
In biochemical research, compounds related to Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate, like S-Methyl methanethiosulfonate (MMTS) and diphenyl disulfide (DPDS), have been studied for their enzyme-sulfhydryl blocking properties. These agents have shown potent bio-antimutagenic properties in various models. Notably, MMTS demonstrated a dose-dependent reduction in mitomycin C-induced mutant wing spots in Drosophila melanogaster and micronuclei in mice, emphasizing its potential as an effective antimutagen in vivo (Nakamura et al., 1997).
Environmental Applications and Liver Bioaccumulation Studies
Concerning environmental applications, studies have focused on the bioaccumulation potential of compounds like Perfluorooctanesulfonate (PFOS) in liver tissues, with related substances showing significant liver weight increase, adenomas, and hepatomegaly upon exposure. Research in this domain aims at designing and synthesizing alternatives with lower liver bioaccumulation, leveraging both experimental and computational models to predict binding affinities and assess the bioaccumulation of alternatives like perfluorodecalin-2-sulfonic acid and N-diperfluorobutanoic acid. These findings are crucial in understanding the liver accumulation mechanisms and designing compounds with minimal environmental and biological impact (Cao et al., 2019).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZZWUTJCPYHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
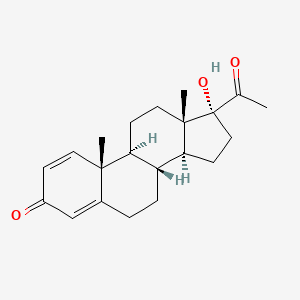
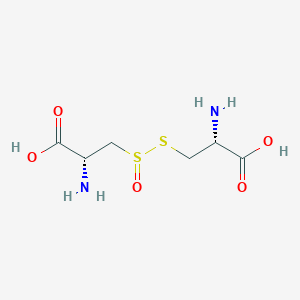

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

